molecular formula C18H27ClN2O B14145423 Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride CAS No. 40405-68-3

Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride

Cat. No.: B14145423
CAS No.: 40405-68-3
M. Wt: 322.9 g/mol
InChI Key: XZGDCJNFNWNIDU-UHFFFAOYSA-N
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Description

Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: Introducing the butyl group and the p-isopentoxyphenyl group through nucleophilic substitution reactions.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Potentially forming N-oxides.

    Reduction: Reducing the imidazole ring or substituents.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in coordination chemistry.

    Medicine: Possible therapeutic applications, such as antimicrobial or antifungal agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    1-Butylimidazole: Lacking the p-isopentoxyphenyl group.

    4-(p-Isopentoxyphenyl)imidazole: Lacking the butyl group.

Uniqueness

Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is unique due to the presence of both the butyl and p-isopentoxyphenyl groups, which may confer specific chemical and biological properties not found in simpler imidazole derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

40405-68-3

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

IUPAC Name

1-butyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride

InChI

InChI=1S/C18H26N2O.ClH/c1-4-5-11-20-13-18(19-14-20)16-6-8-17(9-7-16)21-12-10-15(2)3;/h6-9,13-15H,4-5,10-12H2,1-3H3;1H

InChI Key

XZGDCJNFNWNIDU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC(C)C.Cl

Origin of Product

United States

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